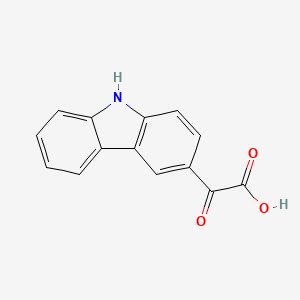

2-(9H-carbazol-3-yl)-2-oxoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(9H-carbazol-3-yl)-2-oxoacetic acid” is a carbazole-based compound . Carbazole-based compounds have been synthesized through Sonogashira coupling and Knoevenagel reactions .

Synthesis Analysis

The synthesis of carbazole-based compounds involves reactions such as Sonogashira coupling and Knoevenagel reactions . For example, 2-(9H-carbazol-9-yl)ethanol monomers were dissolved in a solution of dichloromethane followed by cooling. After cooling, triethylamine and methacryloyl chloride were slowly inserted into the solution .Molecular Structure Analysis

Carbazole-based compounds are characterized using electrospray ionization mass spectrometry (ESI–MS), nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy . Density functional theory (DFT) calculations revealed these structures to be coplanar-conjugated molecular and uniform in shape .Chemical Reactions Analysis

Carbazole-based compounds containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions . These compounds included 6-((4-(diphenylamino) phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC), 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazole-3-carbaldehyde (TCC), (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN) and (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) .Physical And Chemical Properties Analysis

Carbazole-based compounds are characterized using electrospray ionization mass spectrometry (ESI–MS), nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy . The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating π–π* and n–π* electron transitions .Mecanismo De Acción

Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been used in several industrial fields like electrochemical impedance spectroscopy analysis and sensor applications .

Direcciones Futuras

Carbazole-based compounds have been increasingly studied due to their emerging applicability . For instance, they have been used in the construction of various organic optoelectronic devices (OPVs), such as organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), organic solar cells (OSCs), and others . The future of these compounds seems promising in the field of optoelectronics and other applications.

Propiedades

IUPAC Name |

2-(9H-carbazol-3-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRQHNXIVOBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)

![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)

![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)